tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate
Description
tert-Butyl N-[2-(methylaminomethyl)phenyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring substituted with a methylaminomethyl moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatility as a synthetic intermediate. The Boc group enhances stability during reactions, while the methylaminomethyl substituent provides a reactive site for further functionalization, such as coupling with pharmacophores or modifying solubility .
Properties
IUPAC Name |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-8-6-5-7-10(11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWNEXBRZAVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493336-44-9 | |
| Record name | tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methylaminomethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate is a synthetic organic compound used in medicinal chemistry and material science because of its chemical reactivity and potential biological activities. The compound has a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol. It contains a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with a methylaminomethyl group.
Scientific Research Applications
This compound is a building block in the synthesis of complex pharmaceutical agents. It exhibits potential biological activity, including enzyme inhibition or receptor binding, and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylamino group allows for interactions such as hydrogen bonding and electrostatic interactions, enhancing its biological profile.
Use as an Enzyme Inhibitor
Research into the interactions of this compound with biological targets has revealed its potential as an inhibitor for specific enzymes. Studies have shown it can bind to active sites on enzymes, preventing substrate binding and catalytic activity, and may influence gene expression by interacting with transcription factors or regulatory proteins.
Synthesis of Related Compounds
This compound is used in the synthesis of other compounds with potential biological activities . Related compounds include:
- Tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate This compound has a hydroxymethyl group instead of a methylaminomethyl group.
- Tert-butyl N-[3-aminocyclopentyl]carbamate hydrochloride This compound contains an aminocyclopentyl group.
- Tert-butyl (4-(bromomethyl)phenyl)carbamate This compound features a bromomethyl substitution on the phenyl ring.
- Tert-butyl (4-hydroxymethyl)phenylcarbamate This compound has a hydroxymethyl substitution on the phenyl ring.
This compound is unique because it combines methylamino and carbamate groups, giving it specific reactivity and biological activity not found in similar compounds, enhancing its potential applications in medicinal chemistry and material science.
Featured Table
| Compound Name | Structural Features | Similarity |
|---|---|---|
| Tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate | Hydroxymethyl group instead of methylaminomethyl | High |
| Tert-butyl N-[3-aminocyclopentyl]carbamate hydrochloride | Aminocyclopentyl group | Moderate |
| Tert-butyl (4-(bromomethyl)phenyl)carbamate | Bromomethyl substitution on phenyl ring | High |
| Tert-butyl (4-hydroxymethyl)phenylcarbamate | Hydroxymethyl substitution on phenyl ring | Moderate |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tert-butyl carbamate core is common among analogs, but substituents on the phenyl ring dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects : The trifluoromethyl group in enhances electronegativity, improving binding affinity in enzyme targets.
- Solubility: The methylaminomethyl group in the target compound increases hydrophilicity compared to purely aromatic analogs like .
- Synthetic Utility: Thiophene-containing analogs (e.g., ) are prioritized for heterocyclic drug scaffolds, while aminophenoxy derivatives (e.g., ) are used in polymer crosslinking.
Physicochemical Properties
Table 2: Physical Property Comparison
Notable Trends:
Biological Activity
Tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of approximately 236.31 g/mol. It is categorized under carbamates, which are esters or salts derived from carbamic acid. The presence of the tert-butyl group and the phenyl ring substituted with a methylamino group contributes to its pharmacological properties.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds with methylamino groups are often explored for their potential pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, particularly monoamine oxidases (MAO A and MAO B), which play crucial roles in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior .
- Antitumor Activity : Preliminary studies have indicated that related compounds exhibit antitumor effects in vitro. For example, compounds structurally similar to this compound have shown significant reductions in cell viability in aggressive cancer cell lines .
- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models have shown promising results, with some derivatives achieving up to 54% inhibition compared to standard anti-inflammatory drugs like indomethacin .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Carbamate : The reaction begins with the condensation of tert-butyl 2-amino phenylcarbamate with methylamine under controlled conditions.
- Purification : The resulting product is purified using standard chromatographic techniques to isolate the desired compound.
Table 1: Comparison of Biological Activities
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Not available | Contains methylamino group | Potential MAO inhibition, antitumor effects |
| Tert-butyl (3-(aminomethyl)phenyl)carbamate | 72207230 | Lacks methyl group on nitrogen | Different activity profile |
| Tert-butyl (3-(dimethylaminomethyl)phenyl)carbamate | 1508477-85-7 | Contains dimethyl instead of methyl | Altered biological properties |
This table illustrates the distinctiveness of this compound compared to structurally similar compounds.
Case Study: Antitumor Effects
A study investigating the antitumor effects of related compounds found that specific derivatives significantly decreased cell viability in triple-negative breast cancer cell lines (MDA-MB-231). Treatment with these compounds resulted in a 55% reduction in viability at a concentration of 10 μM after three days .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodology : Use stepwise carbamate protection strategies. For example, condense tert-butyl carbamate with 2-(methylaminomethyl)aniline derivatives in the presence of coupling reagents like EDCI/HOBt . Monitor intermediates via LCMS (e.g., m/z 1011 [M+H]+ observed in analogous syntheses) and optimize solvent systems (e.g., THF or DCM) to minimize side reactions . Purify via column chromatography using gradients of ethyl acetate/hexane.
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodology : Employ slow vapor diffusion with solvents like dichloromethane/hexane. Use SHELXL for structure refinement, leveraging its robust handling of high-resolution data and twinning corrections . Pre-screen conditions using WinGX to predict crystal packing and symmetry .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodology : Combine <sup>1</sup>H/<sup>13</sup>C NMR (in CDCl3 or DMSO-d6) to resolve aromatic protons and carbamate carbonyl signals (~165-170 ppm). Validate via FT-IR (N-H stretch ~3300 cm<sup>-1</sup>, C=O ~1700 cm<sup>-1</sup>) and HRMS for exact mass confirmation .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the solid state influence the stability and reactivity of tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate?
- Methodology : Perform graph-set analysis (Etter’s formalism) on X-ray data to classify hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings). Use ORTEP-3 to visualize intermolecular interactions and quantify bond angles/distances . Correlate packing patterns with thermal stability via DSC/TGA .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction pathways)?
- Methodology : Run DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental results. For discrepancies in reaction mechanisms, use kinetic isotope effects or <sup>15</sup>N labeling to trace pathways . Validate via in situ IR spectroscopy to detect transient intermediates .
Q. How can stereoelectronic effects of the tert-butyl group be exploited to modulate the compound’s reactivity in organocatalytic applications?
- Methodology : Perform Hammett studies to assess electronic effects on reaction rates. Use X-ray crystallography to analyze steric bulk impacts on transition states. Compare with analogs lacking the tert-butyl group to isolate its contribution .
Q. What role does the methylaminomethyl substituent play in directing regioselectivity during functionalization reactions?
- Methodology : Conduct competitive electrophilic substitution reactions (e.g., nitration, halogenation) and analyze regioselectivity via HPLC or GC-MS. Use NOESY NMR to probe spatial proximity of the substituent to reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
